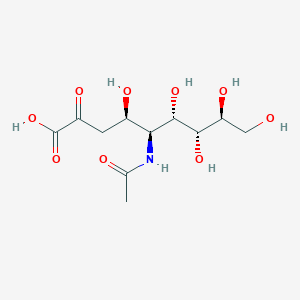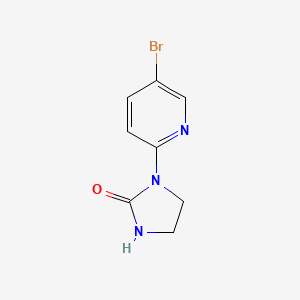
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid is a compound with the molecular formula C4H8N3O3P and a molecular weight of 177.098 g/mol This compound features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Amino(1H-imidazol-4-yl)methyl)phosphonic acid typically involves the condensation of imidazole derivatives with phosphonic acid precursors. One common method involves the reaction of 1H-imidazole with chloromethylphosphonic acid under controlled conditions to yield the desired product . The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as crystallization and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like chloromethylphosphonic acid in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Amino(1H-imidazol-4-yl)methyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and biochemical pathways . The phosphonic acid group can mimic phosphate groups, allowing the compound to act as an inhibitor or activator of various enzymes involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolepropionic acid: A similar compound with a propionic acid group instead of a phosphonic acid group.
1H-Imidazole-4-propanoic acid: Another derivative with a propanoic acid group.
Uniqueness
(Amino(1H-imidazol-4-yl)methyl)phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This uniqueness makes it valuable for specific applications in catalysis, enzyme inhibition, and material science .
Eigenschaften
Molekularformel |
C4H8N3O3P |
|---|---|
Molekulargewicht |
177.10 g/mol |
IUPAC-Name |
[amino(1H-imidazol-5-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C4H8N3O3P/c5-4(11(8,9)10)3-1-6-2-7-3/h1-2,4H,5H2,(H,6,7)(H2,8,9,10) |
InChI-Schlüssel |
FOZQEBYZCJSFBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)C(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


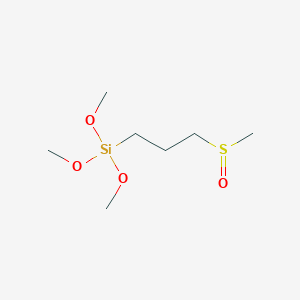
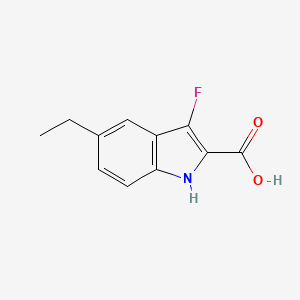
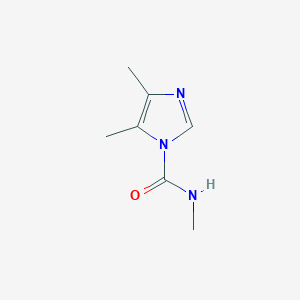
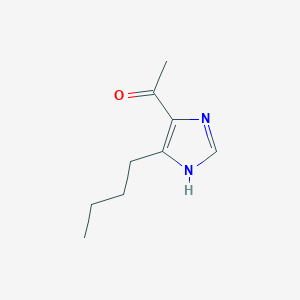

![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)
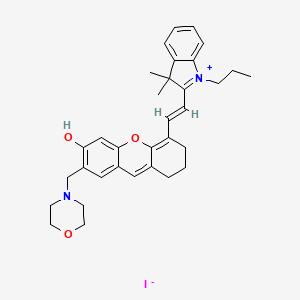
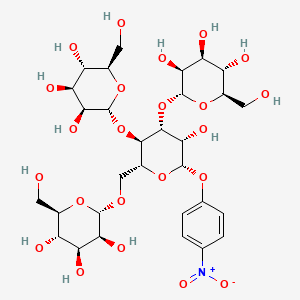
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)


